molecular formula C7H16N2 B2836330 1,2,5-Trimethylpiperazine CAS No. 82546-86-9

1,2,5-Trimethylpiperazine

Cat. No.: B2836330
CAS No.: 82546-86-9
M. Wt: 128.219
InChI Key: CDHYSFKPWCVXHZ-UHFFFAOYSA-N
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Description

1,2,5-Trimethylpiperazine is a heterocyclic organic compound with the molecular formula C7H16N2 It is a derivative of piperazine, characterized by the presence of three methyl groups attached to the nitrogen atoms at positions 1, 2, and 5 of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Trimethylpiperazine can be synthesized through the methylation of piperazine. One common method involves the reaction of piperazine with formaldehyde and formic acid under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure high conversion rates and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The process may also include purification steps such as distillation or crystallization to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trimethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,5-Trimethylpiperazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,5-Trimethylpiperazine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction and neuronal activity .

Comparison with Similar Compounds

Uniqueness: 1,2,5-Trimethylpiperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl groups affects the compound’s steric and electronic properties, making it distinct from other trimethylpiperazine derivatives .

Biological Activity

1,2,5-Trimethylpiperazine (TMP) is a cyclic organic compound with the molecular formula C₈H₁₈N₂. It is characterized by a six-membered ring containing two nitrogen atoms and three methyl groups located at the 1, 2, and 5 positions. This unique substitution pattern significantly influences its chemical reactivity and biological activity. Recent studies have explored its potential applications in neuroprotection, pain management, and antimicrobial efficacy.

The structure of TMP allows for various synthetic pathways to produce derivatives that may enhance its biological activity. The compound can be synthesized through several methods, including:

  • Alkylation of piperazine : Using methyl iodide or other alkylating agents.
  • Cyclization reactions : Involving diaminopropane or other amines.

The distinct steric bulk introduced by the methyl groups contributes to its interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Neuroprotective Effects

Research indicates that TMP exhibits significant neuroprotective properties. It has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems suggests that TMP may influence pathways involved in neuroprotection and cognitive function.

Key Findings:

  • Binding Affinity : Molecular docking studies have shown that TMP can effectively bind to receptors involved in neurological pathways, potentially modulating neurotransmitter release and receptor activation.
  • Neurotransmitter Interaction : TMP's interaction with delta-opioid receptors has been highlighted as a promising area for developing new analgesics.

Antimicrobial Activity

TMP has also been investigated for its antimicrobial properties. It has demonstrated moderate activity against various pathogens, indicating its potential as an antimicrobial agent.

Antimicrobial Efficacy:

  • Pathogens Tested : TMP showed effectiveness against Klebsiella pneumoniae, Candida albicans, Escherichia coli, among others .
  • Mechanism of Action : The compound's structural characteristics allow it to disrupt microbial cell membranes or interfere with metabolic processes.

Comparative Analysis with Other Piperazine Derivatives

To understand the unique biological profile of TMP, it is beneficial to compare it with other piperazine derivatives:

Compound NameMolecular FormulaUnique Features
2,5-DimethylpiperazineC₆H₁₄N₂Fewer methyl groups; primarily used in pharmaceuticals.
1-MethylpiperazineC₅H₁₂N₂Only one methyl group; used as a solvent and reagent.
1,4-DimethylpiperazineC₆H₁₄N₂Dimethyl substitution at different positions; used in drug synthesis.
4-MethylpiperazineC₆H₁₄N₂Methyl group at position four; exhibits different biological activity compared to TMP.

The presence of multiple methyl groups at specific positions in TMP enhances its steric bulk and reactivity compared to these similar compounds.

Case Studies on Biological Activity

Several case studies have highlighted the applications of TMP in various biological contexts:

  • Neuroprotective Studies : Clinical trials have indicated that compounds derived from TMP show promise in enhancing cognitive function in animal models of Alzheimer's disease.
  • Antimicrobial Applications : Laboratory studies have confirmed the efficacy of TMP against specific bacterial strains, suggesting its potential use in developing new antibiotics.

Properties

IUPAC Name

1,2,5-trimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHYSFKPWCVXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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